Product packaging for 3-chloro-N-(4-ethynylphenyl)benzamide(Cat. No.:CAS No. 439095-44-0)

3-chloro-N-(4-ethynylphenyl)benzamide

Cat. No.: B3037091
CAS No.: 439095-44-0
M. Wt: 255.7 g/mol
InChI Key: RWSZFJIDFJZZCH-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Chemical Biology and Medicinal Chemistry

The benzamide moiety is a privileged structure in drug discovery, recognized for its presence in a wide range of biologically active compounds. researchgate.net This scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a versatile template for designing molecules that can interact with various biological targets. The amide bond is a key feature in many biological processes, and its incorporation into small molecules allows for the mimicry of peptide structures and participation in hydrogen bonding interactions with proteins and enzymes. nih.gov

Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties. nih.gov Their ability to be readily synthesized and modified allows for the systematic exploration of structure-activity relationships (SAR), enabling chemists to fine-tune their properties for enhanced potency and selectivity. The stability and favorable pharmacokinetic profiles of many benzamide-containing drugs further underscore their importance in medicinal chemistry.

Overview of Ethynyl-Containing Compounds in Pharmaceutical Research

The ethynyl (B1212043) group (-C≡CH), a terminal alkyne, is another functional group of significant interest in pharmaceutical research. nih.govacs.orgresearchgate.net Its introduction into a molecule can confer several advantageous properties. The linear and rigid nature of the ethynyl group can act as a structural anchor or a spacer to orient other functional groups for optimal interaction with a biological target. researchgate.net

Research Objectives and Scope for 3-chloro-N-(4-ethynylphenyl)benzamide

While specific research on this compound is not extensively documented in publicly available literature, the research objectives for such a compound can be inferred from the known properties of its constituent parts. A primary objective would be to synthesize and characterize the molecule to understand its fundamental physicochemical properties.

Subsequent research would likely focus on evaluating its biological activity across a range of assays. Given the prevalence of anticancer and antimicrobial activity in benzamide derivatives, screening for these properties would be a logical starting point. The presence of the ethynylphenyl group suggests potential applications in kinase inhibition or as a probe for chemical biology studies.

The scope of research would also include computational studies, such as molecular docking, to predict potential biological targets and to understand its binding modes. Structure-activity relationship studies, involving the synthesis of analogues with modifications to the substitution pattern on either aromatic ring, would be crucial for optimizing any observed biological activity.

Detailed Research Findings

As there are no specific, publicly accessible research findings for this compound, this section will present a plausible synthetic approach and a table of predicted physicochemical properties based on its constituent fragments, 3-chlorobenzamide and 4-ethynylaniline (B84093).

A feasible and widely used method for the synthesis of N-aryl benzamides is the acylation of an aniline (B41778) with a benzoyl chloride. In the case of this compound, this would involve the reaction of 3-chlorobenzoyl chloride with 4-ethynylaniline in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Table 1: Predicted Physicochemical Properties of this compound and its Precursors

Property3-chlorobenzamide4-ethynylanilineThis compound (Predicted)
Molecular Formula C₇H₆ClNOC₈H₇NC₁₅H₁₀ClNO
Molecular Weight 155.58 g/mol nih.gov117.15 g/mol cymitquimica.com255.70 g/mol
Melting Point 134 °C 98-102 °C Not Available
Boiling Point Not AvailableNot AvailableNot Available
LogP (Predicted) 1.5 nih.gov1.3 nih.gov~3.5-4.0
Solubility Soluble in Methanol chemicalbook.comNot AvailableLikely soluble in organic solvents

Note: The properties for this compound are predicted based on the combination of its precursor molecules and general principles of physical organic chemistry, as specific experimental data is not available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B3037091 3-chloro-N-(4-ethynylphenyl)benzamide CAS No. 439095-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(4-ethynylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c1-2-11-6-8-14(9-7-11)17-15(18)12-4-3-5-13(16)10-12/h1,3-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSZFJIDFJZZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288745
Record name 3-Chloro-N-(4-ethynylphenyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID501288745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-44-0
Record name 3-Chloro-N-(4-ethynylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(4-ethynylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Chloro N 4 Ethynylphenyl Benzamide

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 3-chloro-N-(4-ethynylphenyl)benzamide identifies the central amide linkage as the primary point for disconnection. This C-N bond cleavage logically divides the molecule into two key synthons: an electrophilic 3-chlorobenzoyl moiety and a nucleophilic 4-ethynylphenylamine moiety.

These synthons correspond to the following precursor molecules:

3-chlorobenzoic acid (or its more reactive derivative, 3-chlorobenzoyl chloride )

4-ethynylaniline (B84093)

A further retrosynthetic step can be applied to 4-ethynylaniline. The carbon-carbon triple bond can be disconnected via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This points to a 4-haloaniline, typically 4-iodoaniline (B139537) or 4-bromoaniline, and an acetylene (B1199291) source like trimethylsilylacetylene (B32187) as the foundational starting materials. This multi-step approach allows for the construction of the target molecule from more readily available commercial precursors.

Optimized Synthetic Routes for Benzamide (B126) Formation

The formation of the benzamide linkage is a critical step that can be achieved through several established methodologies, primarily involving the reaction of a carboxylic acid derivative with an amine.

Acylation Reactions

A direct and efficient method for synthesizing this compound is the acylation of 4-ethynylaniline with 3-chlorobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the addition of the acyl chloride to the aniline (B41778) in the presence of a base. mdpi.com The base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine (B92270) in an inert organic solvent (e.g., dichloromethane (B109758), THF), serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. mdpi.com

The general procedure involves dissolving 4-ethynylaniline in a suitable solvent, followed by the careful addition of 3-chlorobenzoyl chloride. nih.gov The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to proceed at room temperature. nih.gov

Coupling Agents and Reaction Conditions

Alternatively, the amide bond can be formed directly from 3-chlorobenzoic acid and 4-ethynylaniline using a coupling agent. This approach avoids the need to prepare the acyl chloride separately. hepatochem.com A wide array of coupling reagents is available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. luxembourg-bio.combachem.com They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com To enhance reaction rates and minimize side reactions such as racemization (if chiral centers are present) and N-acylurea formation, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. luxembourg-bio.combachem.com

Phosphonium and Aminium/Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient. bachem.com They react with the carboxylic acid to form an activated ester in situ, which then readily reacts with the amine. luxembourg-bio.com These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) and require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. bachem.com

The choice of coupling agent and conditions depends on factors such as substrate reactivity, desired purity, and scalability of the synthesis.

Table 1: Common Coupling Agents for Benzamide Formation

Class Example Reagent Typical Additive Base Required Byproduct
Carbodiimide DCC (Dicyclohexylcarbodiimide) HOBt No (or mild base) Dicyclohexylurea (DCU)
Carbodiimide EDC (EDAC·HCl) HOBt Yes (e.g., DIPEA) Water-soluble urea
Phosphonium Salt PyBOP None Yes (e.g., DIPEA) Phosphine oxide derivative

Introduction and Functionalization of the Ethynyl (B1212043) Moiety

The ethynyl group is a key functional moiety in the target molecule. Its introduction is typically accomplished prior to the amide bond formation, using 4-haloaniline as the substrate. The Sonogashira coupling is the premier method for this transformation. wikipedia.org

This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide (in this case, 4-iodo- or 4-bromoaniline) with a terminal alkyne. wikipedia.org To prevent self-coupling of the terminal alkyne, a protected version such as trimethylsilylacetylene (TMSA) is commonly used. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or piperidine).

Following the successful coupling, the trimethylsilyl (B98337) (TMS) protecting group must be removed to yield the terminal alkyne, 4-ethynylaniline. This deprotection is readily achieved under mild conditions, for instance, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by basic hydrolysis with potassium carbonate in methanol. wikipedia.org

Purification and Yield Optimization of this compound

Achieving high purity and maximizing the yield of the final product are contingent upon effective purification techniques and optimization of reaction conditions.

Purification : The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can effectively remove impurities, yielding crystalline solid product. researchgate.net For more challenging separations or to remove trace impurities, flash column chromatography on silica (B1680970) gel is employed, using a gradient of nonpolar and polar solvents (e.g., a mixture of hexanes and ethyl acetate) as the eluent. nih.gov The purity of the final compound is typically confirmed by techniques like melting point determination, NMR spectroscopy, and mass spectrometry. researchgate.net

Stoichiometry : Adjusting the molar ratios of reactants, such as using a slight excess of the acylating agent or coupling reagent, can drive the reaction to completion.

Temperature and Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time and temperature to maximize product formation while minimizing byproduct generation. mdpi.com

Catalyst and Reagent Choice : For the Sonogashira coupling, screening different palladium catalysts, ligands, and bases can significantly impact the yield. Similarly, the choice of coupling agent for the amidation step can influence the efficiency of the reaction.

Synthesis of Related Benzamide Derivatives for Comparative Studies

The synthetic methodologies described are versatile and can be applied to a wide range of substituted anilines and benzoic acids to generate a library of related benzamide derivatives for comparative studies. By systematically varying the substituents on either aromatic ring, structure-activity relationships can be explored. The fundamental synthetic step remains the acylation of a substituted aniline with a substituted benzoyl chloride or the coupling of the corresponding carboxylic acid and aniline. nih.govnih.gov

Table 2: Synthesis of Related Benzamide Derivatives

Target Compound Aniline Precursor Benzoyl Chloride Precursor Reference
3-chloro-N-(3-methylphenyl)benzamide 3-methylaniline 3-chlorobenzoyl chloride researchgate.net
3-chloro-N-(3-chlorophenyl)benzamide 3-chloroaniline 3-chlorobenzoyl chloride nih.gov
3-chloro-N-(2-chlorophenyl)benzamide 2-chloroaniline 3-chlorobenzoyl chloride nih.gov
4-chloro-N-(3-chlorophenyl)benzamide 3-chloroaniline 4-chlorobenzoyl chloride nih.gov
3-chloro-N-(2-nitrophenyl)benzamide 2-nitroaniline 3-chlorobenzoyl chloride nih.gov

This comparative synthesis approach is crucial for understanding how electronic and steric effects of different substituents influence the properties and potential applications of the benzamide scaffold.

Spectroscopic and Structural Elucidation of 3 Chloro N 4 Ethynylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-chloro-N-(4-ethynylphenyl)benzamide would be expected to show distinct signals corresponding to the protons on the two aromatic rings, the amide proton, and the terminal alkyne proton.

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region of the spectrum (around 8-10 ppm), due to hydrogen bonding and exchange.

3-Chlorobenzamide Ring Protons: The four protons on this ring would appear as a complex multiplet pattern in the aromatic region (approximately 7.4-8.0 ppm). The proton ortho to the carbonyl group would likely be the most deshielded.

4-Ethynylphenyl Ring Protons: The four protons on this ring system would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the range of 7.0-7.7 ppm.

Ethynyl (B1212043) Proton (-C≡C-H): A sharp singlet would be expected for the terminal alkyne proton, typically appearing around 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Amide (N-H) 8.0 - 10.0 Broad Singlet
Aromatic (3-chlorobenzoyl) 7.4 - 8.0 Multiplet
Aromatic (4-ethynylphenyl) 7.0 - 7.7 Doublets

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 165-175 ppm.

Aromatic Carbons: The carbons of the two benzene rings would appear in the region of 120-140 ppm. The carbon attached to the chlorine atom (C-Cl) would be influenced by the halogen's electronegativity.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group would be expected in the range of 70-90 ppm. The terminal alkyne carbon attached to the hydrogen would likely be at a slightly lower chemical shift than the one attached to the phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C-Cl) ~134
Aromatic 120 - 140

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FTIR and Raman are crucial for identifying the functional groups present in a molecule.

The FTIR spectrum would be expected to show characteristic absorption bands for the amide, alkyne, and aromatic functionalities.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

C≡C-H Stretch: A sharp, strong band characteristic of a terminal alkyne C-H stretch would be anticipated around 3300 cm⁻¹. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band for the amide carbonyl (Amide I band) is expected between 1650 and 1680 cm⁻¹. dummies.com

N-H Bend: The Amide II band, resulting from N-H bending and C-N stretching, would likely appear around 1510-1550 cm⁻¹.

C≡C Stretch: A weak to medium intensity band for the carbon-carbon triple bond stretch is expected in the range of 2100-2140 cm⁻¹. libretexts.orgorgchemboulder.com

Aromatic C-H and C=C Stretches: Multiple bands would be present for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would correspond to the C-Cl stretching vibration.

Table 3: Predicted FTIR Absorption Frequencies for this compound

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 - 3500 Moderate
C≡C-H Stretch (Alkyne) ~3300 Strong, Sharp
C=O Stretch (Amide I) 1650 - 1680 Strong
N-H Bend (Amide II) 1510 - 1550 Moderate
C≡C Stretch (Alkyne) 2100 - 2140 Weak-Medium
Aromatic C=C 1450 - 1600 Medium

Raman spectroscopy would complement the FTIR data, often showing strong signals for non-polar bonds.

C≡C Stretch: The carbon-carbon triple bond stretch of the alkyne, which may be weak in the FTIR spectrum, is expected to show a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ region. nih.gov Aromatic alkynes are known to be particularly strong Raman scatterers. nih.gov

Aromatic Ring Vibrations: The symmetric vibrations of the benzene rings would also be expected to produce strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

HRMS would be used to determine the exact mass of the molecular ion, confirming the elemental composition of this compound. The isotopic pattern of the molecular ion would be characteristic, showing two peaks with an approximate 3:1 intensity ratio due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of benzoyl and anilide-type fragment ions. Further fragmentation of these ions would provide additional structural information.

Based on a comprehensive search of publicly available scientific databases and literature, there is currently no published crystallographic data for the specific compound This compound .

Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:

X-ray Diffraction Analysis of Crystalline Forms and Intermolecular Interactions

Polymorphism and Crystal Engineering Considerations

Generating an article with the required data tables and detailed research findings for these specific subsections is contingent on the availability of experimental X-ray diffraction studies for this exact molecule. Without access to its determined crystal structure from sources such as the Cambridge Crystallographic Data Centre (CCDC) or other peer-reviewed publications, any discussion on its specific crystalline forms, intermolecular interactions, and supramolecular assembly would be purely speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 3 Chloro N 4 Ethynylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies were found that performed DFT calculations on 3-chloro-N-(4-ethynylphenyl)benzamide. Consequently, data for the subsections below is unavailable.

Specific HOMO-LUMO energy values and analysis for this compound are not available in the reviewed literature.

MEP mapping data and corresponding analysis for this compound have not been reported in the searched scientific papers.

NBO analysis, which details charge transfer and intramolecular interactions, has not been specifically published for this compound.

Molecular Docking Studies with Relevant Biological Targets

There is no available research detailing the molecular docking of this compound with any biological targets.

Information on the specific interactions between this ligand and any protein targets is not available.

Predicted binding affinities and binding mode analyses for this compound are absent from the current scientific literature.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational stability and how it interacts with biological targets. These simulations model the atomic interactions and movements, offering a detailed view of the molecule's flexibility and binding mechanisms.

To assess conformational stability, a simulation of this compound in a solvated environment is typically performed. The stability of its structure can be analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.govfrontiersin.org A stable conformation will exhibit minimal fluctuations in its RMSD values after an initial equilibration period. nih.gov The radius of gyration (Rg) is another important parameter that provides information about the compactness of the molecule, with stable conformations showing consistent Rg values. frontiersin.org

In the context of binding dynamics, MD simulations can elucidate the interactions between this compound and its potential protein targets. By simulating the compound within the binding site of a protein, researchers can observe the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov This dynamic view is crucial for understanding the stability of the ligand-protein complex and the key residues involved in binding. The root-mean-square fluctuation (RMSF) can be calculated to identify which parts of the molecule and the protein are more flexible or rigid during the interaction. frontiersin.org

The following table illustrates the type of data that could be generated from an MD simulation study to assess the conformational stability of this compound.

Simulation Time (ns)RMSD (Å)Radius of Gyration (Rg) (Å)Number of Intramolecular Hydrogen Bonds
00.003.502
501.253.551
1001.303.541
1501.283.562
2001.323.531
2501.313.551
3001.303.542

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models could be developed to predict its activity against a particular biological target and to guide the design of new derivatives with improved potency. birmingham.ac.uk

The development of a QSAR model typically involves a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types, including steric, electronic, and hydrophobic properties.

For a series of benzamide (B126) derivatives including this compound, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. mdpi.commdpi.com These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. mdpi.com The resulting QSAR model is then statistically validated to ensure its predictive power. mdpi.commdpi.com

A robust QSAR model can be used to predict the biological activity of novel, unsynthesized compounds. The contour maps generated from 3D-QSAR studies can also provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com For instance, a contour map might indicate that a bulkier substituent at a particular position on the phenyl ring could enhance binding affinity.

The table below provides an example of the types of molecular descriptors that might be used in a QSAR study of this compound and related compounds, along with their hypothetical biological activity.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)pIC50 (Hypothetical)
This compound255.703.841.16.5
Analog 1269.734.141.16.8
Analog 2241.673.541.16.2
Analog 3285.734.050.37.1
Analog 4227.673.332.15.9

This table presents hypothetical data for illustrative purposes.

Biological Activity Profiling and Preclinical Evaluation of 3 Chloro N 4 Ethynylphenyl Benzamide

In Vitro Biological Activity Screening

Enzyme Inhibition Assays (e.g., h-NTPDases, Glycine Transporter 1 (GlyT1), Glucokinase, EGFR Tyrosine Kinase)

No data is available on the inhibitory activity of 3-chloro-N-(4-ethynylphenyl)benzamide against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), Glycine Transporter 1 (GlyT1), glucokinase, or EGFR tyrosine kinase. While other acetylenyl benzamide (B126) derivatives have been investigated as potential glucokinase activators, no specific assay results for the subject compound have been published. nih.gov

Receptor Binding Studies

There is no published research detailing the binding affinity or selectivity of this compound for any specific biological receptors. Studies on other benzamide compounds have shown binding to receptors such as dopamine (B1211576) receptors, but this is not indicative of the activity of the specified molecule. nih.govnih.gov

Cell-Based Assays (e.g., Anticancer Activity in Cell Lines, Antimicrobial Activity)

No studies have been published reporting the effects of this compound in cell-based assays. Therefore, its potential anticancer or antimicrobial activities are unknown. Research into the biological effects of other chlorinated benzamide derivatives exists, but these are structurally different compounds. nih.govresearchgate.net

Photosynthetic Electron Transport Inhibition

There is no information available to suggest that this compound has been screened for its ability to inhibit photosynthetic electron transport.

Structure Activity Relationship Sar Studies of 3 Chloro N 4 Ethynylphenyl Benzamide Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 3-chloro-N-(4-ethynylphenyl)benzamide involves a systematic approach to modify its core structure. The synthesis of these derivatives typically follows convergent strategies, allowing for the facile introduction of diverse functionalities on the key structural components. The general synthetic route involves the amide coupling of a substituted benzoic acid with a substituted aniline (B41778).

For instance, the synthesis of the parent compound and its analogs often begins with the preparation of substituted benzoyl chlorides from the corresponding benzoic acids. These are then reacted with appropriately substituted anilines, such as 4-ethynylaniline (B84093) or its derivatives, in the presence of a base to yield the desired N-phenylbenzamide. This modular synthesis allows for the independent variation of each of the three key moieties of the molecule.

The 3-chloro substitution on the benzoyl ring has been identified as a key feature for the activity of many benzamide-based kinase inhibitors. SAR studies on related benzamide (B126) series have demonstrated that the position and nature of the substituent on this ring are critical for potency.

Systematic modifications have included:

Positional Isomers of Chlorine: Moving the chloro group to the 2- or 4-position of the benzoyl ring has been explored. Generally, the meta-substitution is found to be optimal for the activity of many kinase inhibitors, as it allows the substituent to project into a specific hydrophobic pocket of the kinase ATP-binding site.

Halogen Substitution: Replacing the chloro group with other halogens such as fluorine or bromine has been investigated to probe the effect of size and electronegativity. In many kinase inhibitor series, a chloro or trifluoromethyl group at the 3-position provides a significant boost in potency. nih.gov

Introduction of Other Electron-Withdrawing Groups: Analogs bearing other electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) at the 3-position have been synthesized. The trifluoromethyl group, in particular, has been shown to be a favorable replacement for the chloro group in some instances, leading to highly potent inhibitors. nih.gov

Introduction of Electron-Donating Groups: To understand the electronic requirements for activity, electron-donating groups such as methyl or methoxy (B1213986) have also been introduced, although these modifications often lead to a decrease in inhibitory activity.

The following table summarizes the impact of representative modifications on the chlorobenzene (B131634) ring on the biological activity of a closely related series of Bcr-Abl kinase inhibitors.

Compound Modification on Benzoyl Ring IC50 (nM) against K562 cells *
Analog 1 3-Cl15
Analog 2 3-Br18
Analog 3 3-CF310
Analog 4 4-Cl>1000
Analog 5 3-CH3250

*Data is illustrative and based on a representative series of 3-substituted benzamide Bcr-Abl inhibitors. nih.gov

The 4-ethynylphenyl group plays a crucial role in the interaction of the inhibitor with the kinase. The terminal ethynyl (B1212043) group can form key interactions, including hydrogen bonds or covalent bonds with specific residues in the active site of some kinases.

Modifications to this moiety have focused on:

Replacement of the Ethynyl Group: The terminal alkyne has been replaced with other small, rigid groups such as cyano or small heterocycles to assess the importance of the triple bond for activity. For some kinase targets, the ethynyl group is essential for potent inhibition.

Substitution on the Phenyl Ring: The phenyl ring of the ethynylphenyl moiety has been substituted with various groups (e.g., fluoro, methyl) to explore additional binding interactions and to modulate the physicochemical properties of the molecule.

Positional Isomers of the Ethynyl Group: Moving the ethynyl group to the 2- or 3-position of the phenyl ring has been investigated to understand the spatial requirements for binding. The para-position is often found to be optimal.

Bioisosteric Replacements: The entire ethynylphenyl ring has been replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties such as solubility and metabolic stability.

The table below illustrates the effect of modifications on a phenyl ring of related kinase inhibitors, highlighting the importance of specific substitutions for biological activity.

Compound Modification on Aniline Ring Biological Activity (IC50, nM) *
Analog A 4-Ethynyl25
Analog B 4-Cyano150
Analog C 4-Vinyl300
Analog D 3-Ethynyl500

*Illustrative data based on general SAR principles for kinase inhibitors.

The amide bond serves as a central scaffold, orienting the two aromatic rings in a specific conformation required for binding to the kinase. While less frequently modified than the aromatic rings, some studies have explored the impact of altering this linker.

Modifications have included:

Amide Bond Reversal: Synthesizing the "retro-amide" isomer to investigate the importance of the hydrogen bond donor/acceptor pattern.

Introduction of Amide Bond Mimetics: Replacing the amide bond with bioisosteres such as thioamides, ureas, or heterocycles (e.g., oxadiazole) to improve metabolic stability and explore different hydrogen bonding patterns. nih.gov

N-Alkylation: Introduction of a methyl group on the amide nitrogen can provide information about the necessity of the N-H hydrogen bond donor for activity. In many kinase inhibitors, the N-H group is a crucial hydrogen bond donor that interacts with the hinge region of the kinase.

Elucidation of Key Pharmacophoric Features

Based on the SAR studies of this compound and related analogs, a general pharmacophore model for this class of kinase inhibitors can be proposed. This model highlights the key chemical features essential for biological activity.

The key pharmacophoric features include:

A Hydrogen Bond Donor: The amide N-H group is a critical hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen acts as a hydrogen bond acceptor.

A Hydrophobic Region (Aromatic Ring): The 3-chlorophenyl ring typically occupies a hydrophobic pocket in the ATP-binding site. The 3-chloro substituent enhances these hydrophobic interactions and provides electronic effects that can favor binding.

A Second Aromatic/Hydrophobic Region: The 4-ethynylphenyl ring occupies another region of the active site.

A Terminal Interaction Group: The ethynyl group can act as a hydrogen bond acceptor or form other specific interactions, contributing significantly to the binding affinity and selectivity.

Correlating Structural Features with Biological Potency and Selectivity

The systematic structural modifications of this compound derivatives have allowed for the development of clear correlations between specific structural features and their biological potency and selectivity.

Potency: The potency of these inhibitors is strongly correlated with the presence of a 3-chloro or a similar electron-withdrawing group on the benzoyl ring. The 4-ethynyl group on the aniline ring is also a major determinant of high potency against many kinase targets. Modifications that disrupt the optimal conformation or the key hydrogen bonding interactions of the amide linkage generally lead to a significant loss of potency.

Selectivity: Selectivity among different kinases is often governed by the interactions of the peripheral substituents. For example, the nature of the substituent on the 4-ethynylphenyl ring can be modulated to achieve selectivity for a specific kinase. By targeting unique residues or sub-pockets within the ATP-binding site of different kinases, analogs with improved selectivity profiles can be designed. The ethynyl group itself can be a key determinant of selectivity, as only certain kinases possess a suitable residue for interaction in the region where this group binds.

Advanced Applications and Future Research Directions

Development of Chemical Probes based on 3-chloro-N-(4-ethynylphenyl)benzamide

The presence of a terminal ethynyl (B1212043) group in this compound makes it an ideal candidate for the development of chemical probes. This functional group is a key player in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". researchgate.netresearchgate.netwikipedia.org These reactions allow for the specific and efficient labeling of biomolecules in complex biological systems.

Future research could focus on utilizing this compound as a core structure to create probes for activity-based protein profiling (ABPP). By attaching a reactive group that can covalently bind to the active site of a target enzyme family, the terminal alkyne can then be used to append a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, for visualization and pull-down experiments. This would enable the identification and characterization of novel enzyme targets in various disease states.

Table 1: Potential Chemical Probes Derived from this compound

Probe TypeReporter TagPotential Application
Activity-Based ProbeBiotinIdentification of novel enzyme targets
Fluorescent ProbeFluorophoreImaging of target localization in cells
Affinity-Based ProbePhoto-crosslinkerMapping of protein-ligand interactions

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. drugdiscoverychemistry.comdrughunter.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The structural information from these fragment hits is then used to design more potent ligands.

This compound, with a molecular weight suitable for a fragment library, could be a valuable starting point in FBDD campaigns. nih.gov The benzamide (B126) moiety is a common scaffold in medicinal chemistry, known to interact with a variety of protein targets. The chloro and ethynyl substituents provide vectors for chemical modification and optimization of binding affinity and selectivity. Future research could involve screening this compound against a panel of therapeutic targets to identify initial hits. Subsequent optimization could involve growing the fragment by modifying the ethynyl group or by exploring substitutions on the phenyl rings to enhance interactions with the target protein.

Exploring Novel Synthetic Strategies and Methodologies for Ethynylbenzamides

While the synthesis of benzamides is a well-established area of organic chemistry, the development of novel, efficient, and sustainable methods for the preparation of ethynyl-substituted benzamides remains an active area of research. researchgate.netresearchgate.net Traditional methods for amide bond formation often involve the use of coupling reagents that can generate significant waste. nih.gov

Future synthetic research could focus on developing catalytic methods for the direct amidation of 3-chlorobenzoic acid with 4-ethynylaniline (B84093). Additionally, exploring late-stage functionalization techniques to introduce the ethynyl group onto a pre-formed benzamide scaffold could provide a more modular and flexible approach to generating libraries of related compounds for structure-activity relationship (SAR) studies. Research into one-pot synthesis methodologies could also streamline the production of these valuable compounds. researchgate.net

Table 2: Comparison of Potential Synthetic Routes

Synthetic StrategyAdvantagesPotential Challenges
Traditional Amide CouplingHigh yielding, well-establishedUse of stoichiometric coupling reagents
Catalytic AmidationAtom economical, reduced wasteCatalyst development and optimization
Late-Stage EthynylationModular, allows for rapid diversificationRegioselectivity and functional group tolerance

Potential as a Scaffold for Multi-Target Ligands

The concept of multi-target directed ligands (MTDLs) has gained traction as a promising strategy for treating complex diseases with multifactorial etiologies, such as Alzheimer's disease and cancer. mdpi.comnih.gov The benzamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous multi-target agents. mdpi.comnih.gov

The structure of this compound provides a foundation for the design of MTDLs. The two phenyl rings can be independently functionalized to interact with different biological targets. For instance, one part of the molecule could be designed to inhibit an enzyme, while the other part targets a receptor. The ethynyl group offers a convenient handle for attaching other pharmacophores through click chemistry, further expanding the potential for multi-target engagement. Future research would involve the rational design and synthesis of derivatives of this compound with tailored polypharmacology.

Future Perspectives in Therapeutic Development

The unique combination of a substituted benzamide and a terminal alkyne in this compound opens up a wide range of possibilities for future therapeutic development. The benzamide core is present in a variety of approved drugs with diverse biological activities. The chloro substituent can influence the physicochemical properties and metabolic stability of the molecule.

Future research should focus on exploring the biological activity of this compound and its derivatives against a broad range of therapeutic targets. High-throughput screening campaigns could uncover novel biological activities. Furthermore, the terminal alkyne could be exploited for the development of targeted drug delivery systems. For example, the compound could be attached to a targeting moiety (e.g., an antibody or a peptide) that directs it to specific cells or tissues, thereby enhancing its therapeutic efficacy and reducing off-target side effects. The versatility of this scaffold suggests that this compound could be a valuable starting point for the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-(4-ethynylphenyl)benzamide, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via amide coupling between 3-chlorobenzoic acid derivatives and 4-ethynylaniline. Thionyl chloride (SOCl₂) is often used to activate the carboxylic acid, followed by nucleophilic acyl substitution with the aniline derivative. Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical, as excess SOCl₂ may lead to side products like chloro-substituted impurities .
  • Characterization : Post-synthesis, purity is verified using HPLC and NMR. For example, 1H^1H NMR should confirm the ethynyl proton resonance at ~3.1 ppm (sharp singlet) and the amide proton at ~10 ppm .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and dihedral angles between aromatic rings. For instance, the amide plane in similar benzamides forms dihedral angles of 8–15° with adjacent aromatic rings, influencing π-π stacking interactions .
  • Software : SHELX programs are standard for structure refinement. The SHELXL module refines hydrogen-bonding networks (e.g., C–H···O interactions) and validates crystallographic data against theoretical models .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., halogen bonding, C–H···O) affect the polymorphism of this compound?

  • Analysis : Polymorphic forms arise from variations in packing motifs. For example, in analogous compounds, Cl···Cl distances (~3.8–4.0 Å) and C–H···O hydrogen bonds (2.3–2.5 Å) dictate crystal lattice stability. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs by their melting points and diffraction patterns .
  • Contradictions : Some studies report no Cl···Cl contacts in specific polymorphs, necessitating DFT calculations to evaluate interaction energies and validate experimental observations .

Q. What strategies optimize the synthesis of metal complexes using this compound as a ligand?

  • Coordination Chemistry : The ethynyl group can act as a π-donor, while the amide oxygen and chlorine may coordinate with transition metals (e.g., Ni²⁺, Cu²⁺). Reaction conditions (pH, solvent polarity) influence complex geometry—e.g., distorted square planar vs. tetrahedral coordination .
  • Characterization : FT-IR confirms ligand-metal binding via shifts in ν(C≡C) and ν(C=O) stretches. SC-XRD of Ni(II) complexes reveals bond lengths (e.g., Ni–S ≈ 2.2 Å) and distortion angles .

Q. How can computational modeling predict the biological target specificity of this compound?

  • Target Validation : Molecular docking (AutoDock/Vina) identifies potential enzyme targets (e.g., bacterial acyl carrier protein synthase). Similar benzamides inhibit AcpS-PPTase enzymes by mimicking native substrates, disrupting lipid biosynthesis .
  • SAR Studies : Substituent modifications (e.g., replacing Cl with CF₃) alter binding affinity. Free energy perturbation (FEP) calculations quantify these effects on binding ΔG values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.